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molecular formula C10H12O3S B8674288 1-(3-Methanesulfonylphenyl)propan-2-one CAS No. 593960-76-0

1-(3-Methanesulfonylphenyl)propan-2-one

Cat. No. B8674288
M. Wt: 212.27 g/mol
InChI Key: GIKXIUOCZOYRBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129541B2

Procedure details

A solution of 1-(4-chloro-3-methanesulphonyl-phenyl)-propan-2-one (5.49 g, 22.28 mmol) in methanol (250 ml) is stirred under hydrogen in the presence of 10% Pd on carbon (3 g) for 2 hours. The reaction mixture is filtered and concentrated in vacuo to yield a yellow oil of the titled compound.
Quantity
5.49 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](=[O:11])[CH3:10])=[CH:4][C:3]=1[S:12]([CH3:15])(=[O:14])=[O:13]>CO.[Pd]>[CH3:15][S:12]([C:3]1[CH:4]=[C:5]([CH2:8][C:9](=[O:11])[CH3:10])[CH:6]=[CH:7][CH:2]=1)(=[O:13])=[O:14]

Inputs

Step One
Name
Quantity
5.49 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CC(C)=O)S(=O)(=O)C
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C=1C=C(C=CC1)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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